molecular formula C27H33NO7S B15348125 7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid

7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid

Cat. No.: B15348125
M. Wt: 515.6 g/mol
InChI Key: PPYAXEOBZDQPOA-UHFFFAOYSA-N
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Description

7-[N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)]amino-1-naphthol-3-sulfonic acid is a complex organic compound with a molecular formula of C18H15NO9S2 and a molar mass of 453.44 g/mol. This compound is known for its unique structural features, which include a naphthol group, a sulfonic acid group, and a carboxyphenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)]amino-1-naphthol-3-sulfonic acid typically involves multiple steps, starting with the preparation of the naphthol core. The naphthol core is then functionalized with the appropriate sulfonic acid and carboxyphenylsulfonyl groups. Reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and ensure the safety of the workers involved.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The naphthol group can be oxidized to form quinones.

  • Reduction: : The sulfonic acid group can be reduced to form sulfides.

  • Substitution: : The carboxyphenylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinones and other oxidized derivatives.

  • Reduction: : Sulfides and other reduced derivatives.

  • Substitution: : Substituted naphthol derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Employed in biochemical assays and as a probe for studying biological systems.

  • Medicine: : Investigated for potential therapeutic uses, such as in the development of new drugs.

  • Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-[N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)]amino-1-naphthol-3-sulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and functional groups. Similar compounds include:

  • Naphthol-3-sulfonic acid: : Lacks the carboxyphenylsulfonyl group.

  • 3-carboxy-4-hydroxybenzenesulfonic acid: : Lacks the naphthol group.

  • N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)amine: : Lacks the naphthol and sulfonic acid groups.

Properties

Molecular Formula

C27H33NO7S

Molecular Weight

515.6 g/mol

IUPAC Name

2-hydroxy-5-[9-[(8-hydroxy-6-sulfonaphthalen-2-yl)-methylamino]nonyl]benzoic acid

InChI

InChI=1S/C27H33NO7S/c1-28(21-12-11-20-16-22(36(33,34)35)18-26(30)23(20)17-21)14-8-6-4-2-3-5-7-9-19-10-13-25(29)24(15-19)27(31)32/h10-13,15-18,29-30H,2-9,14H2,1H3,(H,31,32)(H,33,34,35)

InChI Key

PPYAXEOBZDQPOA-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O)C2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O

Origin of Product

United States

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